(2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one
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Overview
Description
(2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one is an organic compound with a molecular formula of C8H7BrN2O This compound is characterized by the presence of a bromophenyl group attached to a hydrazinylideneethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product via a condensation reaction. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
(2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromophenyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
- (2E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-bromophenyl)-2-hydrazinylideneethan-1-one is unique due to the presence of the hydrazone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
(2Z)-1-(4-bromophenyl)-2-hydrazinylideneethanone |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H,10H2/b11-5- |
InChI Key |
XSXZMRCWPWRKRX-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=N\N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NN)Br |
Origin of Product |
United States |
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